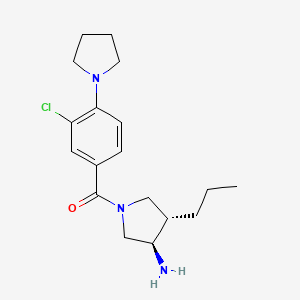![molecular formula C18H21NO4 B5576625 {4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5576625.png)
{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as TBF-Ph-AA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of furoylamino-substituted phenylacetic acids and has been studied for its biochemical and physiological effects. In
Scientific Research Applications
Fluorimetric Chemosensors for Ion Recognition
Research on novel fluorescent triarylimidazoles based on a phenylalanine core has shown their effectiveness as amino acid-based fluorimetric chemosensors for biologically and analytically important ions like Cu2+ and Fe3+. These compounds demonstrate strong interaction through donor atoms in their side chains, suggesting a potential application area for similar compounds in ion detection and sensing technologies (Esteves, Raposo, & Costa, 2016).
Diagnostic Tools in Biochemistry
A method developed for the simultaneous quantitative determination of certain amino acid metabolites in urine highlights the application of tert-butyldimethylsilyl derivatives in diagnostic assays. This technique is useful for diagnosing and monitoring patients with functional tumors and for pharmacokinetic studies, indicating the role of related chemical derivatives in clinical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Synthesis of Amino Acid Derivatives
The stereocontrolled synthesis of β-hydroxy-α-amino acids from phenylalanine and tyrosine derivatives underscores the synthetic utility of tert-butyl esters in producing enantiospecific and diastereoselective amino acids. This process is vital for the development of new peptidic frameworks and drug design, showcasing the relevance of similar chemical structures in synthetic organic chemistry (Easton, 1994).
Novel Synthetic Routes
Research on the synthesis of various types of substituted 2(5H)-furanones through reactions involving (phenylthio)acetic acid and its derivatives provides insights into the versatility of these chemical frameworks for synthesizing bioactive molecules. This indicates the potential application of similar compounds in creating pharmacologically relevant structures (Iwai, Kosugi, Uda, & Kawai, 1977).
Indole Derivative Synthesis
The study of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes demonstrates their recyclization under acidic conditions to produce indole derivatives. This reaction's dependence on the substituent at the nitrogen atom offers valuable insights into the synthesis of complex organic structures, suggesting application possibilities in pharmaceutical chemistry and organic synthesis (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
Properties
IUPAC Name |
2-[4-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-14(10-15(23-11)18(2,3)4)17(22)19-13-7-5-12(6-8-13)9-16(20)21/h5-8,10H,9H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLEDGDJDEFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)



![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5576581.png)
![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)
![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)
![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)
![N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5576597.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)
![1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5576627.png)

